molecular formula C17H20N4O2 B5298954 2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid

Cat. No. B5298954
M. Wt: 312.37 g/mol
InChI Key: JAUCVWNBENDOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, stroke, and cancer.

Mechanism of Action

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is involved in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmission. This compound binds to the P2Y1 receptor and blocks its activation by ADP, thereby inhibiting downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In platelets, this compound inhibits ADP-induced platelet aggregation and reduces thrombus formation. In vascular smooth muscle cells, this compound inhibits ADP-induced vasoconstriction. In the central nervous system, this compound inhibits P2Y1 receptor-mediated neurotransmission. In cancer cells, this compound inhibits P2Y1 receptor-mediated signaling pathways, leading to inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor. Another advantage is its ability to inhibit downstream signaling pathways, which can be used to study the role of the P2Y1 receptor in various physiological processes. One limitation is its potential off-target effects, which can complicate data interpretation. Another limitation is its low solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid. One direction is the development of more potent and selective P2Y1 receptor antagonists. Another direction is the investigation of the role of the P2Y1 receptor in various diseases, such as Alzheimer's disease and diabetes. Additionally, the potential therapeutic applications of this compound in these diseases should be explored. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its bioavailability and efficacy.

Synthesis Methods

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid can be synthesized using a multi-step process that involves the reaction of several reagents. The synthesis method was first reported by Kukulski et al. in 2003. The first step involves the reaction of 4-chloro-2-aminopyrimidine with 1-methyl-4-piperidinemethanol in the presence of potassium carbonate and DMF. The resulting intermediate is then reacted with isonicotinic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the final product, this compound.

Scientific Research Applications

2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential antiplatelet agent. In stroke, this compound has been shown to reduce infarct size and improve neurological function in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis by blocking the P2Y1 receptor-mediated signaling pathway.

properties

IUPAC Name

2-[2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-21-8-4-12(5-9-21)10-16-19-7-3-14(20-16)15-11-13(17(22)23)2-6-18-15/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCVWNBENDOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC2=NC=CC(=N2)C3=NC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.